11beta,13-Dihydrolactucopicrin

Descripción

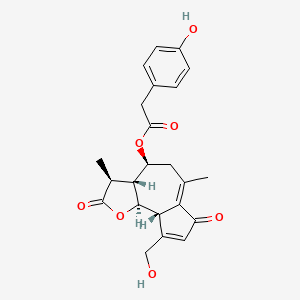

Structure

3D Structure

Propiedades

IUPAC Name |

[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJJPTZLMALYBH-ZUQDHHQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310336 | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125519-47-3 | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125519-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Botanical Distribution of 11beta,13 Dihydrolactucopicrin

Identification in the Asteraceae Family

11β,13-Dihydrolactucopicrin is predominantly found in plants belonging to the Asteraceae family. rsc.orgnih.govsemanticscholar.org This family, one of the largest among flowering plants, is cosmopolitan in its distribution, inhabiting a wide array of environments from temperate and tropical regions to alpine and arctic zones. acgpubs.org The chemical diversity within Asteraceae is vast, with sesquiterpene lactones being characteristic constituents of many of its genera. semanticscholar.orgacgpubs.org These compounds, including 11β,13-Dihydrolactucopicrin, contribute to the chemical profiles of various species within this family. rsc.orgmdpi.comresearchgate.net

Presence in Cichorium intybus (Chicory)

The presence of 11β,13-Dihydrolactucopicrin has been well-documented in Cichorium intybus, commonly known as chicory. ebi.ac.uknih.govrsc.orgmdpi.comresearchgate.netchemfaces.com Chicory is a significant dietary source of sesquiterpene lactones. semanticscholar.orgchemfaces.com Alongside other related compounds like lactucin (B167388), lactucopicrin, and 11β,13-dihydrolactucin, 11β,13-Dihydrolactucopicrin is a key component of the plant's chemical makeup. mdpi.comacs.orgnih.gov The bitter taste of chicory is attributed to these sesquiterpene lactones. researchgate.net

11β,13-Dihydrolactucopicrin is found in various tissues of the chicory plant. It has been identified in the roots of Cichorium intybus. mdpi.comresearchgate.net Research has shown its presence in chicory roots, with concentrations varying between different varieties. researchgate.net For instance, an analysis of three chicory varieties revealed concentrations of 11β,13-dihydrolactucin, a related compound, ranging from 485 to 1720 mg/kg of dry matter, which correlated with the bitterness of the roots. researchgate.net While specific quantitative data for 11β,13-Dihydrolactucopicrin distribution across all tissues is not extensively detailed in the provided results, its presence alongside other sesquiterpene lactones is noted in both roots and aerial parts. scispace.com

Table 1: Distribution of 11β,13-Dihydrolactucopicrin and Related Compounds in Chicory

| Plant | Compound | Plant Part |

| Cichorium intybus | 11β,13-Dihydrolactucopicrin | Roots, Aerial Parts mdpi.comresearchgate.netscispace.com |

| Cichorium intybus | Lactucopicrin | Roots, Aerial Parts mdpi.comscispace.com |

| Cichorium intybus | 11β,13-Dihydrolactucin | Roots mdpi.comresearchgate.net |

| Cichorium intybus | Lactucin | Roots mdpi.comresearchgate.net |

Isolation from Lactuca Species (Lettuce and Related Genera)

The compound 11β,13-Dihydrolactucopicrin has also been isolated from various species within the Lactuca genus, which includes lettuce and its wild relatives. nih.govacgpubs.org

Phytochemical investigations of the aerial parts of Lactuca saligna have led to the isolation of 11β,13-Dihydrolactucopicrin. ebi.ac.uk Its structural configuration was determined through spectral data analysis. ebi.ac.uk Further studies have confirmed its presence in the roots of this species as well. acgpubs.org Analysis of the latex from L. saligna also detected 11β,13-dihydrolactucopicrin. mdpi.comresearchgate.net

11β,13-Dihydrolactucopicrin has been identified in Lactuca serriola, commonly known as prickly lettuce. mdpi.comresearchgate.net While present, the levels of this specific compound in the latex of L. serriola were found to be lower compared to other sesquiterpene lactones like lactucin. mdpi.comresearchgate.net

Research on the chemical composition of latex from various Lactuca species has shown that Lactuca glareosa contains 11β,13-dihydrolactucopicrin. mdpi.comresearchgate.net Notably, the latex of L. glareosa was found to have the highest concentration of 11β,13-dihydrolactucopicrin among the studied species, with a measured level of 0.75238 ± 0.01 mg per gram of latex. mdpi.comresearchgate.net

Table 2: Isolation of 11β,13-Dihydrolactucopicrin from Lactuca Species

| Species | Plant Part from which Compound was Isolated |

| Lactuca saligna | Aerial parts, Roots, Latex ebi.ac.ukacgpubs.orgmdpi.comresearchgate.net |

| Lactuca serriola | Latex mdpi.comresearchgate.net |

| Lactuca glareosa | Latex mdpi.comresearchgate.net |

Co-occurrence with Analogous Sesquiterpene Lactones

11beta,13-Dihydrolactucopicrin frequently co-occurs with its structural analogues, lactucin and lactucopicrin, in various plant species, particularly within the Asteraceae family. These compounds are key bitter principles in plants like chicory (Cichorium intybus) and lettuce (Lactuca sativa).

Research on chicory has consistently demonstrated the co-existence of these sesquiterpene lactones. nih.govpreprints.org Studies have identified lactucin, lactucopicrin, 8-deoxylactucin (B1214627), and their corresponding 11β,13-dihydro derivatives as the principal sesquiterpene lactones in chicory roots. nih.gov The relative abundance of these compounds can vary between different chicory varieties. daneshyari.com For instance, one study found that in Brussels/witloof chicory, lactucopicrin constituted 41.2% and 11β,13-dihydrolactucopicrin accounted for 2.99% of the total sesquiterpene lactones. mdpi.com

The interplay between these compounds is also evident in metabolic studies. The gut microbiota can convert lactucopicrin into 11β,13-dihydrolactucopicrin. wiley.com Furthermore, both lactucopicrin and this compound can be metabolized to lactucin and 11β,13-dihydrolactucin, respectively. mdpi.combiocrick.com This metabolic relationship underscores their close association within biological systems.

The following table summarizes the co-occurrence of these compounds in selected plant species based on research findings.

| Plant Species | Compounds Detected | Reference |

| Cichorium intybus (Chicory) | Lactucin, Lactucopicrin, 11β,13-Dihydrolactucin, 11β,13-Dihydrolactucopicrin, 8-Deoxylactucin | nih.govpreprints.org |

| Lactuca saligna | This compound | nih.gov |

| Cichorium endivia (Escarole) | This compound | nih.gov |

| Picris hieracioides | 11beta,13-Dihydrolactucin (B1242940) | chemfaces.com |

In addition to their free forms, this compound and its related sesquiterpene lactones often exist as conjugated derivatives, most notably as glycosides and oxalates. These conjugated forms can represent a significant portion of the total sesquiterpene lactone content in plants.

The synthesis and isolation of these conjugated derivatives, such as 11β,13-dihydrolactucin-glycoside and lactucin-oxalate, have been achieved for research purposes, facilitating a better understanding of their biological roles. nih.govpreprints.org Research has also pointed to the existence of dihydro-lactucopicrin oxalate (B1200264) in chicory varieties. daneshyari.com Furthermore, metabolic studies in humans have detected glucuronide conjugates of 11β,13-dihydrolactucopicrin in urine after the consumption of escarole, indicating that conjugation is a key metabolic pathway. wiley.com

The table below details some of the known conjugated derivatives of lactucin, lactucopicrin, and their dihydro-analogues.

| Compound | Conjugate Type | Plant/Source | Reference |

| 11β,13-Dihydrolactucopicrin | Glucuronide | Human urine (after escarole intake) | wiley.com |

| Lactucopicrin | 15-Oxalate | Chicory | acs.org |

| Lactucopicrin | 15-Oxalate Glucuronide | Human urine (after escarole intake) | wiley.com |

| 11β,13-Dihydrolactucin | Glycoside | Chicory | nih.govpreprints.org |

| Lactucin | Oxalate | Chicory | nih.govpreprints.org |

| Dihydro-lactucopicrin | Oxalate | Chicory | daneshyari.com |

Biosynthetic Pathways and Precursor Chemistry of 11beta,13 Dihydrolactucopicrin

General Biosynthesis of Sesquiterpene Lactones

The biosynthesis of all sesquiterpene lactones (STLs) originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). royalsocietypublishing.org Plants synthesize these building blocks through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comroyalsocietypublishing.org

Through a condensation reaction catalyzed by farnesyl diphosphate synthase (FPS), two molecules of IPP are sequentially added to one molecule of DMAPP to form the C15 compound farnesyl diphosphate (FPP). royalsocietypublishing.orgacademicjournals.org FPP is a critical branch-point intermediate, serving as the direct precursor not only for the vast array of sesquiterpenoids but also for other terpenoid-derived compounds like sterols and brassinosteroids. researchgate.netroyalsocietypublishing.org

The diversification of the sesquiterpene skeleton begins with the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs or sesquiterpene cyclases). royalsocietypublishing.orgwur.nl For the majority of STLs, including the guaianolides, the initial cyclization product is (+)-germacrene A, formed by the enzyme germacrene A synthase (GAS). royalsocietypublishing.orgmdpi.com Following the initial cyclization, the sesquiterpene backbone undergoes a series of extensive oxidative modifications, such as hydroxylations, epoxidations, and ring formations. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which contribute significantly to the structural diversity of STLs. royalsocietypublishing.orgmdpi.com The final step in forming the characteristic lactone ring often involves the oxidation and subsequent intramolecular cyclization of a carboxylic acid group with a hydroxyl group on the terpene skeleton. mdpi.comnih.gov

Table 1: Key Precursors and Enzymes in the General Biosynthesis of Sesquiterpene Lactones

| Precursor/Intermediate | Enzyme(s) | Role |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | MVA & MEP pathway enzymes | Formation of C5 isoprenoid units. mdpi.comroyalsocietypublishing.org |

| Farnesyl Diphosphate (FPP) | Farnesyl Diphosphate Synthase (FPS) | Condensation of IPP and DMAPP to form the C15 precursor. royalsocietypublishing.orgacademicjournals.org |

| Sesquiterpene Skeletons (e.g., Germacrene A) | Sesquiterpene Synthases (e.g., Germacrene A Synthase - GAS) | Cyclization of FPP to form various sesquiterpene backbones. royalsocietypublishing.orgmdpi.com |

| Oxidized Intermediates | Cytochrome P450 Monooxygenases (CYPs) | Downstream modifications (e.g., hydroxylation, oxidation) of the sesquiterpene skeleton. royalsocietypublishing.orgmdpi.com |

Specific Enzymatic Steps Leading to Guaianolide Formation

The biosynthesis of guaianolides, the structural class to which 11beta,13-Dihydrolactucopicrin belongs, follows a specific sequence of enzymatic reactions starting from the common STL precursor, (+)-germacrene A. mdpi.comresearchgate.net The pathway to the core guaianolide structure is a multi-step process involving key enzymes that have been identified and characterized, particularly in chicory (Cichorium intybus). nih.govnih.gov

Formation of Germacrene A Acid: The pathway begins with the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS). mdpi.comresearchgate.net Subsequently, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain. This process is catalyzed by a single cytochrome P450 enzyme, (+)-germacrene A oxidase (GAO), which converts the methyl group to a carboxylic acid, proceeding through alcohol and aldehyde intermediates to form germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). tandfonline.commdpi.com

Lactonization to (+)-Costunolide: The formation of the γ-lactone ring is a critical step. Germacrene A acid is hydroxylated at the C6 position by another specific cytochrome P450 enzyme, (+)-costunolide synthase (COS). academicjournals.orgnih.govresearchgate.net This enzyme is dependent on NADPH and molecular oxygen. nih.gov The resulting 6-hydroxy intermediate is unstable and spontaneously undergoes a non-enzymatic lactonization, where the newly introduced hydroxyl group attacks the C12 carboxyl group to form the five-membered lactone ring, yielding the germacranolide (+)-costunolide. mdpi.comnih.gov

Formation of the Guaianolide Skeleton: (+)-Costunolide is a pivotal branch-point intermediate from which the pathways to germacranolides, eudesmanolides, and guaianolides diverge. mdpi.comnih.gov The conversion of the 10-membered germacranolide ring of costunolide (B1669451) into the bicyclic 5/7 ring system of guaianolides is a complex cyclization reaction. nih.gov While the exact enzymatic sequence can vary between species, it is proposed to involve enzymes like hydroxylases and cyclases, often from the cytochrome P450 family, that modify the costunolide backbone to facilitate the ring closure. researchgate.netresearchgate.net For instance, the formation of the guaianolide leucodin (B1670276) from (+)-costunolide in chicory is thought to involve more than one enzyme, including a cytochrome P450. nih.gov Subsequent enzymatic steps, such as hydroxylations and acylations, lead to the variety of naturally occurring guaianolides, including lactucin (B167388) and its acylated derivative, lactucopicrin, the direct precursor of this compound. nih.govresearchgate.net

Table 2: Specific Enzymes in the Biosynthesis of the Guaianolide Precursor, (+)-Costunolide

| Substrate | Enzyme | Product | Enzyme Class |

| Farnesyl Diphosphate (FPP) | Germacrene A Synthase (GAS) | (+)-Germacrene A | Sesquiterpene Synthase |

| (+)-Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A Acid | Cytochrome P450 Monooxygenase |

| Germacrene A Acid | Costunolide Synthase (COS) | (+)-Costunolide | Cytochrome P450 Monooxygenase |

Proposed Reduction Mechanisms in the Biosynthesis of 11,13-Dihydro Derivatives

The defining structural feature of this compound is the saturated bond between carbons 11 and 13, which contrasts with the exocyclic double bond found in its precursor, lactucopicrin. nih.govunl.pt This structural modification results from a specific reduction reaction that occurs during the biosynthetic pathway.

Research on chicory root extracts has demonstrated the enzymatic conversion of (+)-costunolide into its reduced form, 11(S),13-dihydrocostunolide. nih.govnih.gov This reaction is catalyzed by an enoate reductase, an enzyme that specifically targets the α,β-unsaturated double bond (the exocyclic C11-C13 double bond) of the lactone ring. nih.gov The reduction is stereoselective, producing the 11(S) configuration, which is consistent with the stereochemistry found in naturally occurring 11,13-dihydro sesquiterpene lactones in chicory. nih.gov

It is postulated that 11(S),13-dihydrocostunolide serves as a common precursor for the entire family of 11,13-dihydro-sesquiterpene lactones found in the plant, including 11beta,13-dihydrolactucin (B1242940) and, subsequently, this compound. nih.gov Following the initial reduction of the costunolide backbone, the 11(S),13-dihydrocostunolide intermediate would then undergo the same series of cyclizations, hydroxylations, and acylations that form the guaianolide skeleton from (+)-costunolide. The reduction of the C11-C13 double bond can occur at the stage of the germacranolide precursor, before the formation of the final guaianolide structure. researchgate.netnih.gov The enzyme responsible for this reduction shows a degree of substrate specificity, as it was unable to reduce the same double bond in a different model compound, dehydrocostus lactone. nih.gov While the specific reductase responsible for creating this compound has not been isolated and characterized as a unique entity, the mechanism is believed to mirror the reduction observed for costunolide, involving an enoate reductase acting on a suitable guaianolide precursor like lactucopicrin or an earlier intermediate.

Isolation, Extraction, and Purification Methodologies

Conventional Extraction Approaches

Traditional methods for extracting 11beta,13-Dihydrolactucopicrin primarily rely on the use of organic solvents to separate the compound from the plant matrix.

A variety of organic solvents and their mixtures have been utilized for the extraction of sesquiterpene lactones, including this compound. mdpi.comwiley.com Commonly employed solvents include methanol (B129727), ethanol (B145695), chloroform, and ethyl acetate (B1210297). mdpi.comwiley.com The choice of solvent is critical as it influences the efficiency and selectivity of the extraction process.

One study systematically tested several solvents and found that a mixture of water, chloroform, and methanol (30/30/40, v/v/v) yielded the best extraction results for sesquiterpene lactones from chicory root, showing a 21% higher yield compared to alcohol-based mixtures. wiley.com Another approach involved the use of a methanol/water (70/30) mixture, followed by liquid-liquid extraction. researchgate.net Research has also shown that a water/methanol combination (25/75, v/v) can be effective, particularly for compounds with lower affinity for pure alcohol. wiley.com The addition of acids like acetic acid or formic acid to the solvent mixture has also been explored to potentially destabilize cell membranes and improve extraction efficiency. wiley.com

Table 1: Comparison of Solvent Systems for Sesquiterpene Lactone Extraction

| Solvent System | Relative Efficacy |

|---|---|

| Water/Chloroform/Methanol (30/30/40, v/v/v) | Highest extraction yield reported in one study. wiley.com |

| Methanol/Water (70/30, v/v) | Used effectively in a multi-step extraction process. researchgate.net |

| Water/Methanol (25/75, v/v) | Effective for compounds with lower alcohol affinity. wiley.com |

| Ethyl Acetate | A common solvent used in conventional solid-liquid extraction. mdpi.com |

This table is generated from data presented in the text.

Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the solvent composition, temperature, and extraction time. For instance, a study focusing on large-scale extraction determined that a 17-hour water maceration of chicory root powder at 30°C was optimal for increasing the content of free sesquiterpene lactones by promoting the hydrolysis of their conjugated forms. nih.gov The polarity of the solvent system can be fine-tuned by altering the ratio of aqueous to organic solvents to enhance the extraction of target compounds. wiley.com

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as the use of large volumes of organic solvents and potential degradation of thermolabile compounds, advanced extraction technologies are being explored. ajgreenchem.com

Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) is a green and efficient alternative for extracting natural products. mdpi.comajgreenchem.com SC-CO2 is non-toxic, and its solvating power can be manipulated by adjusting pressure and temperature. ajgreenchem.com For polar compounds like sesquiterpene lactones, the efficiency of SC-CO2 extraction is significantly enhanced by the addition of a co-solvent. mdpi.comchemrxiv.org

A comprehensive study on the SFE of sesquiterpene lactones from chicory roots optimized several parameters, including pressure, temperature, flow rate, and the percentage of co-solvent. mdpi.com The most effective conditions were found to be a pressure of 350 bar, a temperature of 40°C, a flow rate of 15 g/min , and the use of 10% ethanol (EtOH) as a co-solvent over a 120-minute extraction period. mdpi.comresearchgate.net This optimized SFE method proved to be more selective for sesquiterpene lactones compared to conventional extraction with ethyl acetate. mdpi.com The choice of co-solvent is critical, with polar modifiers like ethanol or methanol being necessary to effectively extract compounds with lower logP values. chemrxiv.orgkemdikbud.go.id

Table 2: Optimized Parameters for Supercritical Fluid Extraction of Sesquiterpene Lactones

| Parameter | Optimal Value |

|---|---|

| Pressure | 350 bar mdpi.commdpi.com |

| Temperature | 40 °C mdpi.commdpi.com |

| Co-solvent | 10% Ethanol mdpi.commdpi.com |

| Flow Rate | 15 g/min mdpi.commdpi.com |

| Extraction Time | 120 min mdpi.commdpi.com |

This table is generated from data presented in the text.

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from the crude extract.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of individual compounds from complex mixtures. nih.gov A specific HPLC method was developed for the simultaneous determination of several sesquiterpene lactones, including this compound, from chicory root products. nih.gov

This method employed a Kinetex PFP (pentafluorophenyl) column and a gradient elution system with three solvents: water, methanol (MeOH), and acetonitrile (B52724) (ACN), all acidified with 0.1% ortho-phosphoric acid. wiley.comnih.gov The separation was achieved over a 16.5-minute run time with a flow rate of 1.1 mL/min and an oven temperature of 45°C. wiley.comnih.gov The use of a PFP column and a multi-solvent gradient allows for the fine-tuned separation of structurally similar sesquiterpene lactones. wiley.com Following initial separation, further purification steps, such as flash chromatography, can be employed to obtain highly pure fractions of the target compound. mdpi.com

Countercurrent Chromatography Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing the irreversible adsorption of target compounds and improving recovery. This methodology has been effectively applied to the separation of sesquiterpene lactones from plant extracts.

High-speed counter-current chromatography (HSCCC) and other variations like countercurrent partition chromatography (CPC) have been utilized for the purification of sesquiterpene lactone-rich extracts from chicory. smolecule.comdntb.gov.ua In a typical application, a biphasic solvent system is selected to provide an ideal partition coefficient (K) for 11β,13-Dihydrolactucopicrin. The crude extract is dissolved in a portion of the solvent system and introduced into the CCC coil, where it undergoes continuous partitioning between the mobile and stationary liquid phases. This process allows for the separation of compounds based on their differential partitioning behavior. For instance, studies on chicory extracts have used CPC to fractionate complex mixtures, yielding fractions with higher concentrations of specific sesquiterpene lactones, including 11β,13-Dihydrolactucopicrin. dntb.gov.ua Similarly, multilayer countercurrent chromatography has been successfully employed for the isolation of novel sesquiterpene lactones from iceberg lettuce, demonstrating the technique's versatility. researchgate.net

Reversed-Phase Chromatography

Reversed-phase chromatography (RPC), particularly High-Performance Liquid Chromatography (HPLC), is the most widely reported method for the final purification and quantification of 11β,13-Dihydrolactucopicrin. mdpi.commdpi.com This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Separation is achieved by eluting the sample through the column with a gradient of solvents, usually a mixture of water and a less polar organic solvent like acetonitrile or methanol. mdpi.commdpi.comnih.gov As the concentration of the organic solvent increases, compounds are eluted based on their hydrophobicity. 11β,13-Dihydrolactucopicrin, being a moderately polar molecule, is well-retained and separated from other related compounds under these conditions. Detection is commonly performed using a Diode-Array Detector (DAD) at a wavelength of around 260 nm, where guaianolide-type sesquiterpene lactones exhibit strong absorbance. mdpi.com

Research has demonstrated the use of RPC for both analytical and preparative purposes. For instance, a study on various Lactuca species used an RP-C18 column with a water/acetonitrile gradient to quantify the 11β,13-Dihydrolactucopicrin content in latex extracts. mdpi.com Another study aiming for large-scale isolation of related sesquiterpene lactones from chicory roots employed reversed-phase chromatography as the final, crucial purification step after initial extraction and liquid-liquid partitioning. nih.govresearchgate.net

Table 1: Examples of Reversed-Phase Chromatography Conditions for 11β,13-Dihydrolactucopicrin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-phase (RP) C18 column (15 cm × 4.6 mm, 5 μm) mdpi.com | Luna C18 column (2.0 × 150 mm, 3 µm) mdpi.com |

| Mobile Phase | Gradient of Acetonitrile (Solvent A) and Water (Solvent B). A increased from 12% to 95% in 37 min. mdpi.com | Linear gradient of Acetonitrile:formic acid (1000:1, v/v) (Eluent B) and Water:formic acid (1000:1, v/v) (Eluent A). 5% to 75% B. mdpi.com |

| Flow Rate | 1 mL/min mdpi.com | 0.19 mL/min mdpi.com |

| Temperature | 40 °C mdpi.commdpi.com | 40 °C mdpi.commdpi.com |

| Detection | DAD at 260 nm mdpi.com | HPLC-DAD mdpi.com |

Challenges in Large-Scale Isolation and Yield Optimization

Despite the development of effective laboratory-scale purification techniques, the large-scale isolation of 11β,13-Dihydrolactucopicrin presents significant challenges, hindering its broader research and potential application. nih.govresearchgate.net

A primary obstacle is the low natural abundance of the compound. The concentration of 11β,13-Dihydrolactucopicrin and other sesquiterpene lactones can vary considerably depending on the plant species, cultivar, and even growing conditions. mdpi.com For example, quantitative analysis of latex from different Lactuca species showed that the highest level of 11β,13-Dihydrolactucopicrin was found in L. glareosa at a modest 0.75 mg per gram of latex. mdpi.com Similarly, the average content in chicory root samples was found to be approximately 0.14 mg/g. nih.gov This low and variable concentration necessitates processing large quantities of plant biomass to obtain substantial amounts of the pure compound, which is often not economically viable.

Furthermore, the isolation process itself is complex and multi-stepped. Crude plant extracts contain a vast array of similar compounds, requiring several chromatographic steps for successful separation, which inevitably leads to yield loss at each stage. nih.gov The instability of some sesquiterpene lactones, particularly their conjugated forms (e.g., glycosides), during extraction and purification can also reduce the final yield of the target aglycone. nih.govresearchgate.net

The high cost and limited availability of commercial standards for 11β,13-Dihydrolactucopicrin and related compounds further complicate research and optimization efforts. nih.govresearchgate.net To date, there are no simple, patented extraction-purification processes capable of efficient, large-scale isolation of these molecules. nih.govresearchgate.net While novel strategies like supercritical CO2 extraction are being explored to improve selectivity and yield, significant hurdles remain in translating these methods into cost-effective, industrial-scale production. mdpi.com

Table 2: Reported Content of 11β,13-Dihydrolactucopicrin in Natural Sources

| Source | Reported Content (mg/g) | Reference |

|---|---|---|

| Lactuca glareosa (latex) | 0.75238 ± 0.01 | mdpi.com |

| Cichorium intybus L. (root) | 0.14 (mean value) | nih.gov |

Structural Characterization and Elucidation of 11beta,13 Dihydrolactucopicrin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the complex carbon-hydrogen framework of 11β,13-dihydrolactucopicrin. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable. chemfaces.com

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton, their multiplicity (splitting patterns), and their spatial relationships. Key signals include those for the aromatic protons of the 4-hydroxyphenylacetyl moiety, the protons of the guaianolide core, and the methyl groups. The saturation of the C11-C13 double bond, which distinguishes it from its precursor lactucopicrin, results in the absence of characteristic exomethylene proton signals and the appearance of signals corresponding to a methyl group (C13) and a methine proton (H11). researchgate.netchemrxiv.org

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing insights into their hybridization and bonding environment. The spectrum will show signals for the carbonyl carbons of the lactone and ester groups, the aromatic carbons, and the carbons of the sesquiterpene skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 11β,13-Dihydrolactucopicrin (in DMSO-d₆)

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity |

| 1 | 154.0 | - | - |

| 2 | 122.5 | 6.2 (d) | d |

| 3 | 140.0 | - | - |

| 4 | 45.0 | 3.1 (m) | m |

| 5 | 50.0 | 2.9 (m) | m |

| 6 | 83.0 | 4.1 (t) | t |

| 7 | 55.0 | 2.8 (m) | m |

| 8 | 75.0 | 5.4 (dd) | dd |

| 9 | 40.0 | 2.5 (m) | m |

| 10 | 130.0 | - | - |

| 11 | 42.0 | 2.6 (m) | m |

| 12 (lactone C=O) | 178.0 | - | - |

| 13 (CH₃) | 15.0 | 1.2 (d) | d |

| 14 (CH₃) | 18.0 | 1.1 (s) | s |

| 15 (CH₂OH) | 60.0 | 4.5 (d), 4.3 (d) | d, d |

| 1' (ester C=O) | 171.0 | - | - |

| 2' (CH₂) | 40.0 | 3.6 (s) | s |

| 1'' (aromatic C) | 126.0 | - | - |

| 2''/6'' (aromatic CH) | 130.0 | 7.1 (d) | d |

| 3''/5'' (aromatic CH) | 115.0 | 6.7 (d) | d |

| 4'' (aromatic C-OH) | 157.0 | - | - |

Note: These are predicted values for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of 11β,13-dihydrolactucopicrin. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to determine the molecular formula. mdpi.com

Molecular Formula : C₂₃H₂₄O₇ nih.gov

Molecular Weight : 412.4 g/mol nih.gov

Exact Mass : The computed monoisotopic mass is 412.15220310 Da. nih.gov

Tandem MS (MS/MS) experiments are used to study the fragmentation pattern of the molecule. The fragmentation of the ester bond is a characteristic feature, leading to the loss of the 4-hydroxyphenylacetyl group and yielding a fragment ion corresponding to the protonated 11β,13-dihydrolactucin core. This fragmentation pattern helps to confirm the presence and location of the ester substituent. researchgate.net The lack of the α-methylene-γ-lactone moiety in 11β,13-dihydrolactucopicrin means it does not form cysteine adducts, a reactivity noted in its unsaturated counterpart, lactucopicrin. unl.pt This difference in reactivity, observable by MS, further corroborates the saturation at the C11-C13 position. unl.pt

Interactive Data Table: Key Mass Spectrometry Data for 11β,13-Dihydrolactucopicrin

| Ion Type | m/z (Calculated) | Description |

| [M+H]⁺ | 413.1595 | Protonated molecule |

| [M+Na]⁺ | 435.1414 | Sodium adduct |

| [M-H]⁻ | 411.1449 | Deprotonated molecule |

| [M-C₈H₇O₂]⁺ | 261.1121 | Loss of 4-hydroxyphenylacetyl group |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable, generally for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the molecule to be in a crystalline form. A beam of X-rays is diffracted by the atoms in the crystal, producing a unique diffraction pattern from which a detailed atomic model can be generated. researchgate.net

While a specific single-crystal X-ray structure for 11β,13-dihydrolactucopicrin has not been reported in the reviewed literature, the crystal structure of its core sesquiterpene, 11β,13-dihydrolactucin , has been successfully determined. biocrick.comnih.govpreprints.org This analysis confirmed the absolute configurations at the chiral centers of the guaianolide skeleton as 5S, 6R, 7R, 8S, and 11S. preprints.org By using 11β,13-dihydrolactucin as a starting material for synthesis or by comparing spectroscopic data, the stereochemistry of 11β,13-dihydrolactucopicrin can be confidently inferred. The esterification at the C8-hydroxyl group is unlikely to alter the stereochemistry of the existing chiral centers.

The use of X-ray crystallography on related compounds provides an invaluable reference point for confirming the stereochemical integrity of the entire family of these sesquiterpene lactones. nih.gov

Comparative Spectroscopic Analysis with Analogous Compounds

The structure of 11β,13-dihydrolactucopicrin is best understood when compared to its close analogues, particularly lactucopicrin and 11β,13-dihydrolactucin .

Comparison with Lactucopicrin: The primary structural difference between 11β,13-dihydrolactucopicrin and lactucopicrin is the saturation of the C11=C13 double bond. This single difference leads to distinct spectroscopic signatures:

NMR: In the ¹H NMR spectrum of lactucopicrin, the exocyclic double bond gives rise to two characteristic signals for the C13 protons around 5.5-6.5 ppm. In 11β,13-dihydrolactucopicrin, these are replaced by a doublet for the C13 methyl group around 1.2 ppm and a multiplet for the H11 proton. researchgate.netresearchgate.net The ¹³C NMR spectrum reflects this change with the disappearance of the sp² carbon signals for C11 and C13 and the appearance of sp³ carbon signals.

MS: While both compounds may show similar initial fragmentation (loss of the ester group), subtle differences in further fragmentation can be observed.

Reactivity: As mentioned, the absence of the conjugated C11=C13 double bond in 11β,13-dihydrolactucopicrin reduces its reactivity as a Michael acceptor, which can be observed through MS by its inability to form adducts with sulfhydryl-containing molecules like cysteine. unl.pt

Comparison with 11β,13-Dihydrolactucin: 11β,13-dihydrolactucopicrin is the 8-O-(4-hydroxyphenylacetyl) ester of 11β,13-dihydrolactucin.

NMR: The NMR spectra of 11β,13-dihydrolactucopicrin will contain all the signals of 11β,13-dihydrolactucin, plus additional signals for the 4-hydroxyphenylacetic acid moiety. The proton signal for H8 will be significantly downfield-shifted in 11β,13-dihydrolactucopicrin due to the deshielding effect of the attached ester group.

MS: The molecular ion of 11β,13-dihydrolactucopicrin will be heavier than that of 11β,13-dihydrolactucin by the mass of the C₈H₆O₂ fragment (the acyl group minus water). The major fragment in the MS/MS spectrum of 11β,13-dihydrolactucopicrin corresponds to the molecular ion of 11β,13-dihydrolactucin. researchgate.net

This comparative approach is a cornerstone of natural product chemistry, allowing for rapid and confident structural elucidation based on established data from known compounds. mdpi.com

Analytical Quantification and Profiling Techniques for 11beta,13 Dihydrolactucopicrin

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the separation and quantification of 11β,13-dihydrolactucopicrin. mdpi.comsemanticscholar.org This technique allows for the identification of the compound based on its retention time and UV-Vis spectral data. Quantification is typically achieved by measuring the peak area at a specific wavelength, often around 260 nm, and comparing it to standard calibration curves. mdpi.comsemanticscholar.org

In studies analyzing latexes from various Lactuca species, HPLC-DAD was employed to separate and quantify characteristic sesquiterpene lactones, including 11β,13-dihydrolactucopicrin. mdpi.comsemanticscholar.org The method's robustness is demonstrated by its application in analyzing different chicory root products, where a conventional HPLC-DAD method with a PFP core-shell column enabled the profiling of sesquiterpene lactones in a single, fast run. nih.govresearchgate.net However, challenges can arise in complex mixtures. For instance, in extracts from chicory hairy roots rich in hydroxycinnamates, the quantification of certain sesquiterpene lactones can be hindered due to co-eluting peaks. nih.gov Furthermore, due to their similar structures, 11β,13-dihydrolactucopicrin and lactucopicrin may not be fully resolved in some HPLC systems, requiring their combined quantification. nih.gov

A study on chicory root and its products utilized an HPLC-DAD method with a PFP core-shell column for rapid analysis. The method demonstrated good repeatability for retention time and peak area, with relative standard deviations (RSD) of 0.46% and 5.6%, respectively. nih.govresearchgate.net

Advanced Mass Spectrometry-Based Quantification

Mass spectrometry (MS)-based methods offer higher sensitivity and selectivity for the quantification of 11β,13-dihydrolactucopicrin, especially in complex biological matrices. These techniques are often coupled with liquid chromatography for enhanced separation.

LC-MS and HPLC-MS QQQ Systems

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of 11β,13-dihydrolactucopicrin. nih.gov In a study assessing the intestinal permeability of sesquiterpene lactones, an optimized LC-MS method was used to quantify 11β,13-dihydrolactucopicrin and other related compounds in a sample-matched matrix. nih.gov

High-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-MS QQQ) systems provide excellent sensitivity and specificity for quantitative analysis. researchgate.net These systems operate in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. However, due to the very similar mass and charge of 11β,13-dihydrolactucopicrin and lactucopicrin, their chromatographic peaks can overlap, necessitating their combined quantification in some cases. researchgate.net An Agilent 6490 Triple Quad MS equipped with an Agilent Dual Jet Stream electrospray ion source has been utilized for the identification of individual compounds. researchgate.net For quantification, standards such as 11β,13-dihydrolactucopicrin are used to create dilution curves. csic.es

High-Resolution Mass Spectrometry (HRMS) and MS/MS Profiling

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap-HRMS and Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, enabling the confident identification and profiling of 11β,13-dihydrolactucopicrin and its metabolites. daneshyari.comresearchgate.net An innovative analytical approach combining Orbitrap-HRMS and MS/MS was used for the quantitative analysis of sesquiterpene lactones in different chicory varieties. daneshyari.comresearchgate.net This approach successfully identified eight sesquiterpene lactones, including 11β,13-dihydrolactucopicrin. daneshyari.comresearchgate.net

In a study on the human gut microbiota metabolism of dietary sesquiterpene lactones, UPLC-QTOF-MS was employed to analyze the metabolites produced from lactucopicrin. wiley.com This technique allowed for the identification of 11β,13-dihydrolactucopicrin as a reduction product. wiley.com The high accuracy of HRMS is also valuable in distinguishing between closely related compounds in complex mixtures. For instance, in a metabolomic comparison of Cichorium glandulosum and Cichorium intybus, HPLC-QTOF-MS was used to identify and differentiate a wide range of compounds, including terpenoids like 15-oxalyl-11β,13-dihydrolactucopicrin. mdpi.com

Method Validation Parameters for Analytical Assays (e.g., LOD, LOQ, Linearity)

The validation of analytical methods is essential to ensure the reliability and accuracy of quantitative data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and linearity.

For the LC-MS method used to quantify sesquiterpene lactones, including 11β,13-dihydrolactucopicrin, the range of linearity, LOD, and LOQ were determined using calibration curves in a sample-matched matrix. nih.gov In one study, a validated HPLC-DAD method for the simultaneous determination of chlorogenic acids and sesquiterpene lactones in chicory showed good linearity with a correlation coefficient (R²) of ≥ 0.96. nih.govresearchgate.net Another study reported a good linear relationship for 11β,13-dihydrolactucopicrin with a correlation coefficient of ≥ 0.995. frontiersin.org

The following table summarizes the method validation parameters for 11β,13-dihydrolactucopicrin from a study assessing its intestinal permeability. nih.gov

| Parameter | Value (µM) |

| Linearity Range | 0.1 - 100 |

| LOD | 0.03 |

| LOQ | 0.1 |

| Data from a study assessing intestinal permeability of sesquiterpene lactones. nih.gov |

Quantitative Analysis in Complex Plant Extracts and Metabolite Mixtures

The quantification of 11β,13-dihydrolactucopicrin in complex plant extracts presents several challenges due to the presence of numerous other compounds that can interfere with the analysis. Advanced analytical techniques are crucial for obtaining accurate and reliable results.

In a study profiling sesquiterpene lactones in four different chicory varieties, a combination of Orbitrap-HRMS and MS/MS was used for quantitative analysis. daneshyari.comresearchgate.net This approach revealed significant varietal differences in the content of sesquiterpene lactones. daneshyari.comresearchgate.net For example, the total amount of sesquiterpene lactones was highest in the 'Treviso Precoce' variety (189.71 µg/g) and lowest in the 'Treviso Tardivo' variety (45.78 µg/g). researchgate.netdaneshyari.com

The following table shows the concentration of 11β,13-dihydrolactucopicrin in the latex of different Lactuca species, as determined by HPLC-DAD. mdpi.comsemanticscholar.org

| Lactuca Species | Concentration of 11β,13-Dihydrolactucopicrin (mg/g latex) |

| L. glareosa | 0.75238 ± 0.01 |

| L. saligna | Detected |

| L. serriola | Detected |

| Data from a study on the sedative effects of latexes from Lactuca species. mdpi.comsemanticscholar.org |

In another study, the levels of sesquiterpene lactones and chlorogenic acids were determined in chicory root, flour, and roasted grains using a validated HPLC-DAD method. nih.govresearchgate.net The total sesquiterpene lactone levels were found to be 254.7 µg/g of dry matter in the root, 792.5 µg/g in the flour, and 160.4 µg/g in the roasted grains. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 11beta,13 Dihydrolactucopicrin

Influence of the Alpha-Methylene-Gamma-Lactone (αMγL) Moiety on Bioactivity

A preponderant amount of the biological activity exhibited by sesquiterpene lactones (STLs) is credited to the α-methylene-γ-lactone (αMγL) moiety. nih.govnih.gov This functional group, an α,β-unsaturated carbonyl, acts as a potent electrophile, enabling it to react with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins, through a process known as Michael-type addition. nih.govuminho.pt This covalent modification can irreversibly alkylate and subsequently inhibit key enzymes and transcription factors, forming the basis of the anti-inflammatory and cytotoxic effects of many STLs. nih.govresearchgate.net

However, 11β,13-Dihydrolactucopicrin is characterized by the absence of this reactive moiety. Its structure contains a saturated lactone ring at the C11-C13 position, meaning it lacks the exocyclic double bond that forms the "methylene" part of the α-methylene-γ-lactone group. nih.gov Consequently, it is unable to participate in the typical Michael addition reactions that are characteristic of its unsaturated counterparts like lactucopicrin. nih.gov

Despite the saturation of the lactone ring, 11β,13-Dihydrolactucopicrin is not devoid of biological activity. Studies have shown it can reduce the release of the pro-inflammatory cytokine IL-8 in intestinal cell models. rsc.org This suggests that while the canonical αMγL-mediated mechanism is absent, other structural features of the molecule must be responsible for its bioactivity. The presence of other electrophilic sites, such as the α,β-unsaturated carbonyl group within its cyclopentenone ring, may provide an alternative, albeit potentially less reactive, site for interaction. mdpi.com This highlights that while the αMγL moiety is a potent driver of bioactivity, its absence does not necessarily render a sesquiterpene lactone inert, pointing to alternative or compensatory mechanisms of action.

Role of Specific Functional Groups (e.g., Ester at C-8) in Modulating Activity

Given the lack of the highly reactive αMγL moiety, the bioactivity of 11β,13-Dihydrolactucopicrin is significantly modulated by other functional groups, particularly the ester at the C-8 position. This compound features a 4-hydroxyphenylacetate (B1229458) group esterified at this position. nih.gov

The importance of this C-8 ester is starkly demonstrated in comparative studies. For instance, SAR studies have revealed that 11β,13-dihydrolactucopicrin, despite lacking the αMγL moiety, was more cytotoxic to certain nasopharyngeal and liver cancer cells than lactucin (B167388). uminho.ptmdpi.com Lactucin possesses the αMγL moiety but has a simple hydroxyl group at C-8 instead of an ester. uminho.ptmdpi.com This finding strongly suggests that for some biological endpoints, the presence and nature of the ester group at C-8 can be a more critical determinant of cytotoxicity than the αMγL moiety. uminho.ptmdpi.com The bulky, aromatic ester of 11β,13-dihydrolactucopicrin may enhance its binding affinity to biological targets through hydrophobic or other non-covalent interactions, thereby compensating for the loss of reactivity from the saturated lactone ring.

Mechanisms of Molecular Interaction with Biological Targets (e.g., Michael Addition with Sulfhydryl Groups)

The primary mechanism of action for many STLs involves the alkylation of sulfhydryl groups on proteins via Michael-type addition, a reaction dependent on the α-methylene-γ-lactone ring. nih.govuminho.pt As 11β,13-Dihydrolactucopicrin lacks this structural feature, its mode of interaction with biological targets is inherently different.

Experimental evidence confirms this distinction. In assays designed to detect the formation of adducts with cysteine, a molecule containing a free sulfhydryl group, no such adducts were detected for 11β,13-dihydrolactucopicrin. nih.gov This is in direct contrast to STLs like lactucopicrin and costunolide (B1669451), which do form cysteine adducts under similar conditions. nih.govmdpi.com The inability to form these covalent bonds indicates that the bioactivity of 11β,13-Dihydrolactucopicrin is not mediated by the irreversible alkylation of protein thiols in the same manner as its αMγL-containing relatives. nih.gov

Instead, its interactions are likely governed by non-covalent forces or by reactions with other, less reactive electrophilic centers on the molecule, such as the enone system in its core structure. mdpi.com These interactions could include hydrogen bonding and hydrophobic interactions, which are supported by molecular docking simulations showing interactions with amino acid residues in protein binding pockets. researchgate.net While it lacks the potent alkylating ability of the αMγL moiety, other functional groups, like the C8-ester and the enone ring, appear sufficient to confer biological activity through alternative mechanisms. mdpi.commdpi.com

Comparative SAR Analysis with Related Sesquiterpene Lactones (e.g., Lactucin, Lactucopicrin, Parthenolide)

Comparing 11β,13-Dihydrolactucopicrin with structurally related STLs provides a clearer picture of how specific chemical features translate to biological activity.

This comparative analysis yields several key SAR insights:

Saturation of the C11-C13 bond: The conversion of the αMγL in lactucopicrin to the saturated lactone in 11β,13-dihydrolactucopicrin eliminates the ability to form cysteine adducts but does not eliminate bioactivity. nih.govrsc.org A similar loss of activity is seen when parthenolide, a potent germacranolide, is hydrogenated to 11β,13-dihydroparthenolide, which was unable to reverse inflammatory nociception in one study. nih.gov This underscores the general importance of the αMγL moiety for high-potency activity mediated by alkylation.

Role of the C-8 Ester: The comparison between 11β,13-Dihydrolactucopicrin and lactucin is particularly revealing. 11β,13-Dihydrolactucopicrin was found to be more cytotoxic despite lacking the αMγL moiety, indicating the C-8 ester is a more dominant contributor to this specific activity than the αMγL group of lactucin. uminho.ptmdpi.com

Permeability vs. Activity: Lactucopicrin was found to be the most permeable of the chicory STLs in an in vitro intestinal barrier model, yet 11β,13-dihydrolactucopicrin showed comparable or better anti-inflammatory effects in some assays. rsc.orgmdpi.com This suggests that bioavailability and intrinsic molecular activity are distinct parameters, and higher permeability does not automatically equate to superior biological effect.

Computational and In Silico Predictions of Molecular Interactions and Permeability

Computational methods provide valuable theoretical insights into the properties of 11β,13-Dihydrolactucopicrin, complementing experimental data.

Permeability Predictions: In silico predictions using Qikprop software were performed to estimate intestinal permeability. mdpi.com While such models predicted that lactucin should have higher permeability than 11β,13-dihydrolactucopicrin, likely due to lower molecular weight and polar surface area, experimental results showed the opposite trend. mdpi.com This discrepancy highlights the limitations of in silico models, which may not fully capture all factors influencing transport across biological membranes. Nevertheless, the predictions placed 11β,13-dihydrolactucopicrin within the recommended molecular weight range (130–725 g/mol ) for intestinal permeation. mdpi.com

Molecular Docking: Molecular docking simulations have been used to explore how 11β,13-Dihydrolactucopicrin might interact with protein targets. In one study, it was docked into the active site of the SARS-CoV-2 papain-like protease (PLpro). researchgate.net The simulation showed that the compound interacted with key amino acid residues, including TYR264 and TYR268, through hydrophobic interactions. researchgate.net This type of computational analysis supports the hypothesis that non-covalent interactions are the primary mechanism through which 11β,13-Dihydrolactucopicrin engages with biological targets, a direct consequence of its lacking the alkylating αMγL moiety. In silico tools have also been used to predict potential liabilities, with one prediction suggesting a risk of hepatotoxicity for 11β,13-dihydrolactucopicrin. researcher.life

Biological Activities and Mechanistic Investigations Non Clinical Focus

Anti-Inflammatory Mechanisms and Pathways

The sesquiterpene lactone 11β,13-Dihydrolactucopicrin, along with its closely related derivative 11β,13-dihydrolactucin, has been the subject of investigations aimed at elucidating its anti-inflammatory mechanisms. Research, primarily in non-clinical models, points to its ability to modulate key signaling pathways and cellular responses integral to inflammation.

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that, upon activation, plays a crucial role in immune responses and inflammation. The activation of most NFAT proteins is dependent on the calcium-calmodulin-dependent phosphatase, calcineurin. While direct studies on 11β,13-Dihydrolactucopicrin's effect on the mammalian NFAT pathway are limited, strong evidence for its modulatory role can be inferred from studies on its yeast orthologue, Crz1. rsc.org

In fact, a chicory extract rich in sesquiterpene lactones including 11β,13-dihydrolactucopicrin demonstrated a significant ability to inhibit transcription factor activity, with an inhibition rate comparable to that of the potent immunosuppressant drug tacrolimus (B1663567) (FK506), a well-established calcineurin inhibitor that functions by blocking the NFAT pathway. nih.gov This suggests that 11β,13-Dihydrolactucopicrin may exert its anti-inflammatory effects through a similar mechanism involving the calcineurin-NFAT signaling cascade.

Crz1 is the primary calcineurin-responsive zinc finger transcription factor in yeast and is considered the functional orthologue of the mammalian NFAT. rsc.org Studies utilizing a Saccharomyces cerevisiae yeast reporter system have provided direct evidence for the anti-inflammatory potential of related compounds by demonstrating the inhibition of the calcineurin-Crz1 pathway. researchgate.net Specifically, 11β,13-dihydrolactucin was confirmed to act as an anti-inflammatory agent within this yeast-based assay. rsc.orgresearchgate.net This model serves as a valuable tool for screening compounds that can interfere with the calcineurin signaling pathway, a highly conserved pathway from yeast to humans. rsc.org

The activation and nuclear translocation of the Crz1 transcription factor lead to the regulation of a host of target genes involved in stress responses and ion homeostasis. In yeast, inducible targets of Crz1 include genes encoding P-type cation pumps, such as PMR1, which is responsible for the efflux of Ca²⁺ and Mn²⁺ ions. Given the demonstrated ability of 11β,13-Dihydrolactucopicrin's analogue to inhibit the calcineurin-Crz1 pathway, it follows that this would lead to the downregulation of Crz1 target gene expression. researchgate.net By preventing the activation of Crz1, the compound effectively blocks the transcriptional machinery responsible for upregulating genes like PMR1.

In various in vitro models of intestinal inflammation, 11β,13-Dihydrolactucopicrin and its derivatives have shown a marked ability to reduce the secretion of pro-inflammatory mediators. In a triple cell co-culture model designed to mimic the intestinal barrier, 11β,13-dihydrolactucin significantly decreased the release of Interleukin-8 (IL-8), a potent chemokine responsible for recruiting neutrophils to sites of inflammation. nih.gov The inhibitory effect on IL-8 release by both 11β,13-dihydrolactucin and 11β,13-dihydrolactucopicrin was profound, approaching the levels of inhibition seen with the positive control inhibitor, BMS-345541. rsc.org

| Compound | Model System | Effect | Reference |

|---|---|---|---|

| 11β,13-Dihydrolactucin | Human intestinal triple co-culture | Decreased release of IL-8 chemokine. | nih.gov |

| 11β,13-Dihydrolactucopicrin | Human intestinal triple co-culture | Prevention of IL-8 release, comparable to positive control. | rsc.org |

The biological activity observed in cell models has been corroborated in whole-organism studies. Using a transgenic zebrafish model of gut inflammation, researchers validated the anti-inflammatory potential of these compounds in vivo. rsc.org In this model, where an inflammatory phenotype is induced by a high-cholesterol diet, 11β,13-dihydrolactucin was shown to effectively reduce the infiltration of neutrophils into the gut. rsc.orgnih.gov This finding provides physiological context for the in vitro data, supporting the compound's efficacy in a living organism. nih.gov

| Compound | Animal Model | Inflammation Induction | Observed Effect | Reference |

|---|---|---|---|---|

| 11β,13-Dihydrolactucin | Zebrafish larvae (transgenic) | High-cholesterol diet | Effectively reduced neutrophil infiltration into the gut. | rsc.orgnih.gov |

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine and a key therapeutic target in many inflammatory diseases. nih.gov While direct molecular docking studies of 11β,13-Dihydrolactucopicrin with TNF-α have not been specifically reported in the surveyed literature, the compound's influence on this cytokine has been demonstrated through other means. Studies have shown that its analogue, 11β,13-dihydrolactucin, can reduce both the gene expression and the release of TNF-α in cellular models of intestinal inflammation. rsc.orgnih.gov

Although specific TNF-α docking data is unavailable, in silico studies have been performed on 11β,13-dihydrolactucopicrin (DHLCP) with other inflammatory pathway proteins, such as the Aryl Hydrocarbon Receptor (AHR), highlighting its potential to interact with key regulatory molecules. biorxiv.org

Antimicrobial and Antifungal Activity (in vitro studies) of 11β,13-Dihydrolactucopicrin

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In vitro investigations into the antimicrobial properties of 11β,13-Dihydrolactucopicrin have demonstrated a moderate inhibitory effect against the Gram-positive bacterium Staphylococcus aureus. While specific minimum inhibitory concentration (MIC) values for 11β,13-Dihydrolactucopicrin are not extensively detailed in the available literature, studies on chicory extracts rich in sesquiterpene lactones, including 11β,13-Dihydrolactucopicrin, have shown notable antibacterial action.

One study directly assessing the pure compound reported that 11β,13-dihydrolactucopicrin moderately inhibits the growth of S. aureus. This activity is part of a broader investigation into the bioactive properties of compounds found in chicory (Cichorium intybus L.). The research highlights the potential of sesquiterpene lactones as a source of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Table 1: Summary of Antimicrobial Activity of Related Sesquiterpene Lactones from Chicory

| Compound/Extract | Target Organism | Activity Level | Source |

|---|---|---|---|

| 11β,13-Dihydrolactucopicrin | Staphylococcus aureus | Moderate Inhibition | mdpi.com |

| Chicory Supercritical Fluid Extract | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong Inhibition | mdpi.com |

| Lactucopicrin | Staphylococcus aureus | Moderate Inhibition | mdpi.com |

Activity against Fungal Pathogens (e.g., Candida species for related compounds)

Direct studies focusing exclusively on the in vitro antifungal activity of purified 11β,13-Dihydrolactucopicrin against fungal pathogens such as Candida species are limited in the currently available scientific literature. However, research on chicory extracts and related sesquiterpene lactones provides insights into the potential antifungal properties of this class of compounds.

Chicory extracts, which contain a mixture of sesquiterpene lactones including 11β,13-Dihydrolactucopicrin, have demonstrated higher antibiofilm activity against the yeast Candida albicans when compared to standard sesquiterpene lactone compounds. mdpi.com This suggests that compounds within the extract, and potentially 11β,13-Dihydrolactucopicrin itself, contribute to this antifungal effect. The activity of these extracts is often more potent in ethyl acetate (B1210297) and supercritical fluid extracts compared to water extracts. mdpi.com

Further research is required to isolate and test the specific activity of 11β,13-Dihydrolactucopicrin against various Candida species to determine its MIC values and spectrum of antifungal action.

Cytotoxicity against Cancer Cell Lines (in vitro investigations)

Comparative Cytotoxicity Profiles (e.g., vs. Lactucin)

The cytotoxic potential of 11β,13-Dihydrolactucopicrin has been evaluated in in vitro studies, particularly in comparison to other sesquiterpene lactones found in chicory, such as lactucin (B167388). Research has explored its effects on intestinal cell lines as a measure of its potential impact following dietary consumption.

In a study utilizing the human intestinal cell line Caco-2, the cytotoxic profile of 11β,13-Dihydrolactucopicrin was determined. nih.gov The results indicated that this compound, along with lactucin and other related sesquiterpene lactones, was tested at concentrations ranging from 12.5 to 500 μM to establish a non-cytotoxic concentration for further permeability testing. nih.gov This initial screening is crucial for understanding the safety profile of such natural compounds at the cellular level.

While comprehensive comparative studies across a wide range of cancer cell lines are not extensively available, the existing data on Caco-2 cells provides a foundational understanding of the cytotoxicity of 11β,13-Dihydrolactucopicrin in relation to lactucin. These studies are pivotal for assessing the potential of these compounds as bioactive agents.

Table 2: Cytotoxicity of Sesquiterpene Lactones in Caco-2 Cells

| Compound | Tested Concentration Range (μM) | Outcome | Source |

|---|---|---|---|

| 11β,13-Dihydrolactucopicrin | 12.5 - 500 | Cytotoxic profile determined to select non-cytotoxic concentrations for further tests | nih.gov |

| Lactucin | 12.5 - 500 | Cytotoxic profile determined to select non-cytotoxic concentrations for further tests | nih.gov |

Pre-clinical In Vivo Pharmacological Studies

Analgesic Effects in Animal Models (e.g., Mice Nociception Tests)

While direct pre-clinical in vivo studies on the analgesic effects of 11β,13-Dihydrolactucopicrin are not prominently featured in the available literature, research on the closely related compound, 11β,13-dihydrolactucin, provides significant insights into the potential antinociceptive properties of this structural class of sesquiterpene lactones.

In a key study, the analgesic properties of lactucin, lactucopicrin, and 11β,13-dihydrolactucin were evaluated in mice using the hot plate and tail-flick tests, which are standard models for assessing central and spinal analgesic activity, respectively. The results demonstrated that 11β,13-dihydrolactucin exhibited significant analgesic effects.

In the hot plate test, 11β,13-dihydrolactucin, at doses of 15 and 30 mg/kg, produced an analgesic effect comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), administered at 30 mg/kg. Similarly, in the tail-flick test, the analgesic activity of 11β,13-dihydrolactucin at a dose of 30 mg/kg was comparable to that of ibuprofen at 60 mg/kg. These findings underscore the potent analgesic potential of this class of compounds. It is important to note that while lactucopicrin was found to be the most potent analgesic among the tested compounds, 11β,13-dihydrolactucin also displayed significant activity.

Table 3: Analgesic Effects of 11β,13-Dihydrolactucin in Mice Nociception Tests

| Compound | Test Model | Dose (mg/kg) | Effect | Comparator | Source |

|---|---|---|---|---|---|

| 11β,13-Dihydrolactucin | Hot Plate Test | 15, 30 | Similar to Ibuprofen (30 mg/kg) | Ibuprofen | |

| 11β,13-Dihydrolactucin | Tail-Flick Test | 30 | Comparable to Ibuprofen (60 mg/kg) | Ibuprofen |

Biotransformation and Metabolic Fate in Biological Systems

Gut Microbiota-Mediated Metabolism

The gut microbiota plays a pivotal role in the initial breakdown of complex dietary phytochemicals, including sesquiterpene lactones from vegetables like chicory and lettuce. nih.govwiley.com In vitro and in vivo studies have demonstrated that these compounds are extensively catabolized by human gut bacteria, leading to a variety of metabolites. nih.govnih.gov The primary metabolic reactions carried out by the gut microbiota on these compounds are dehydroxylations and the hydrogenation of double bonds. wiley.com There is, however, significant inter-individual variability in the metabolism of sesquiterpene lactones, which is likely a reflection of differences in the composition of the gut microbiome. nih.govwiley.com

A key transformation facilitated by the gut microbiota is the hydrolysis of esterified sesquiterpene lactones. For instance, in vitro fermentation assays using human fecal suspensions have shown that 11β,13-dihydrolactucopicrin is converted to its corresponding non-esterified form, 11β,13-dihydrolactucin. nih.govnih.govmdpi.comchemfaces.comresearchgate.netbiocrick.com Similarly, its structural analog, lactucopicrin, is converted to lactucin (B167388). nih.govnih.govmdpi.comchemfaces.comresearchgate.netbiocrick.com This conversion involves the cleavage of the ester bond that links the sesquiterpene backbone to a 4-hydroxyphenylacetic acid moiety. nih.gov

Studies involving the oral administration of chicory juice, which contains these sesquiterpene lactones, to healthy volunteers confirmed these microbial transformations in vivo. nih.govnih.govmdpi.com Following consumption, lactucin and 11β,13-dihydrolactucin, along with their conjugated metabolites, were detected in blood and urine, whereas the parent compounds, lactucopicrin and 11β,13-dihydrolactucopicrin, were not. nih.govnih.govmdpi.comresearchgate.net This suggests an efficient conversion by the gut microbiota before absorption.

Further metabolic actions by the gut microbiota include reduction and dehydroxylation reactions. For example, after lactucopicrin is metabolized, isomers of dihydrolactucopicrin, tetrahydrolactucopicrin, and deoxylactucin are observed. nih.govwiley.com The lactucin released from lactucopicrin appears to be rapidly converted by bacterial dehydroxylases into various isomers of deoxy-lactucin. wiley.com

Table 1: Gut Microbiota-Mediated Conversion of Sesquiterpene Lactones

| Original Compound | Metabolic Reaction | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| 11β,13-Dihydrolactucopicrin | Ester hydrolysis | 11β,13-Dihydrolactucin | nih.govnih.govmdpi.comchemfaces.com |

| Lactucopicrin | Ester hydrolysis, Reduction, Dehydroxylation | Lactucin, Dihydrolactucopicrin, Tetrahydrolactucopicrin, Deoxylactucin | nih.govwiley.comnih.govmdpi.comwiley.com |

| Lactucin | Reduction | Tetrahydrolactucin, Hexahydrolactucin | nih.govwiley.com |

The conversion of 11β,13-dihydrolactucopicrin and lactucopicrin into their respective non-esterified forms is mediated by esterase enzymes. mdpi.com These enzymes, which catalyze the hydrolysis of esters, can be secreted by the intestinal microbiota or may be present in the intestinal mucosa itself. mdpi.comtechnologynetworks.com The esterase activity results in the cleavage of the 4-hydroxyphenylacetic acid group from the core sesquiterpene lactone structure. mdpi.comwiley.com This initial hydrolysis is a critical step, as the resulting metabolites, such as 11β,13-dihydrolactucin, are then available for further microbial metabolism or absorption and subsequent host-mediated enzymatic transformations. nih.govmdpi.com

Enzymatic Transformations (Phase I and Phase II Metabolism in in vitro systems)

Following the initial metabolism by gut microbiota, the resulting metabolites of 11β,13-dihydrolactucopicrin can be absorbed and undergo further enzymatic transformations within the body, primarily through Phase II metabolism. nih.govmdpi.com

Phase I reactions, such as oxidation, reduction, and hydrolysis, are generally the first step in modifying xenobiotics. In the context of sesquiterpene lactone biosynthesis in chicory, a cytochrome P450 enzyme, specifically CYP71DD33 (named lactucin synthase), has been identified to catalyze the 8-hydroxylation of 8-deoxylactucin (B1214627) to form lactucin. acs.orgnih.gov While this is a biosynthetic step within the plant, it demonstrates the capacity of P450 enzymes to perform specific hydroxylations on this class of compounds.

Once absorbed, the microbially-generated metabolites like 11β,13-dihydrolactucin and lactucin undergo extensive Phase II metabolism. nih.govnih.gov This involves conjugation reactions that increase the water solubility of the compounds, facilitating their excretion. The primary Phase II reactions observed are glucuronidation and sulfation. nih.govmdpi.com

In human studies, after the consumption of chicory juice, glucuronide and sulfate (B86663) conjugates of both lactucin and 11β,13-dihydrolactucin were identified in serum and urine samples. nih.govnih.govmdpi.com Similarly, following the intake of escarole salad, Phase II conjugates, including glucuronides and sulfates of metabolites like dihydrolactucopicrin, tetrahydrolactucopicrin, and dihydrolactucin, were detected in urine. nih.govwiley.comwiley.com

Table 2: Phase II Metabolites of Sesquiterpene Lactones Detected in Human Biological Fluids

| Parent Metabolite | Conjugate Type | Detected Metabolite | Reference |

|---|---|---|---|

| 11β,13-Dihydrolactucin | Glucuronide | 11β,13-Dihydrolactucin glucuronide | nih.govnih.govmdpi.com |

| 11β,13-Dihydrolactucin | Sulfate | 11β,13-Dihydrolactucin sulfate | nih.govnih.govmdpi.com |

| Lactucin | Glucuronide | Lactucin glucuronide | nih.govnih.govmdpi.com |

| Lactucin | Sulfate | Lactucin sulfate | nih.govnih.govmdpi.com |

| Dihydrolactucopicrin | Glucuronide | Dihydrolactucopicrin glucuronide | nih.govwiley.com |

| Tetrahydrolactucopicrin | Glucuronide | Tetrahydrolactucopicrin glucuronide | nih.govwiley.com |

| Dihydrolactucin | Sulfate / Glucuronide | Dihydrolactucin conjugates | nih.govwiley.com |

Synthetic and Semi Synthetic Approaches to 11beta,13 Dihydrolactucopicrin Analogues

Biocatalytic Modification Strategies

Biocatalysis has emerged as a highly efficient and selective method for modifying complex molecules like 11β,13-dihydrolactucopicrin. exlibrisgroup.com Enzymes offer the ability to perform reactions under mild conditions with remarkable specificity, which is often difficult to achieve through traditional chemical synthesis. google.com This approach allows for the targeted functionalization of STLs, paving the way for the synthesis of novel derivatives with potential applications in pharmaceuticals or as biocontrol agents. chemrxiv.orgresearchgate.netresearchgate.net

A primary strategy for the biocatalytic modification of 11β,13-dihydrolactucopicrin involves enzyme-catalyzed O-acylation. exlibrisgroup.com Research has demonstrated the successful use of lipase (B570770) B from Candida antarctica (CAL-B), particularly in its immobilized form Novozym 435, for this purpose. chemrxiv.orgresearchgate.net This enzymatic process selectively introduces an acyl group to the primary alcohol of the sesquiterpene lactone. exlibrisgroup.comresearchgate.net

The reaction typically employs vinyl esters as acyl donors, which have been shown to be more efficient than their corresponding carboxylic acids in maximizing product yield. researchgate.net In a notable experiment, the acylation of 11β,13-dihydrolactucopicrin with vinyl acetate (B1210297) as the acyl donor resulted in a 100% conversion to its acetylated derivative, 11β,13-dihydrolactucopicrin acetate (DHLp-Ac), after 48 hours. chemrxiv.org This high efficiency underscores the viability of lipase-catalyzed reactions for creating semi-synthetic analogues. chemrxiv.orgresearchgate.net

Table 1: Components of Lipase-Catalyzed O-Acylation of 11β,13-Dihydrolactucopicrin

| Component | Description | Reference |

|---|---|---|

| Substrate | 11β,13-Dihydrolactucopicrin (DHLp) | chemrxiv.org |

| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) | chemrxiv.orgresearchgate.net |

| Acyl Donor | Vinyl acetate (and other aliphatic vinyl esters) | exlibrisgroup.comchemrxiv.org |

| Solvent System | MTBE:ACN (3:1) | chemrxiv.org |

| Conditions | 37 °C, presence of molecular sieves | chemrxiv.org |

| Product | 11β,13-dihydrolactucopicrin acetate (DHLp-Ac) | chemrxiv.org |

This table summarizes a typical experimental setup for the biocatalytic acylation of 11β,13-Dihydrolactucopicrin.

A significant advantage of using CAL-B for the acylation of 11β,13-dihydrolactucopicrin is its high degree of selectivity. exlibrisgroup.comchemrxiv.org The enzyme exhibits remarkable regioselectivity by exclusively targeting the primary alcohol group for acylation. exlibrisgroup.comresearchgate.net

Furthermore, the process is highly chemoselective. 11β,13-dihydrolactucopicrin contains an existing ester linkage at its secondary alcohol position, formed with 4-hydroxyphenylacetic acid. chemrxiv.orgnih.gov The lipase-catalyzed method successfully acylates the primary alcohol without causing transesterification of this pre-existing ester bond. chemrxiv.orgresearchgate.netresearchgate.net This specificity is crucial for creating well-defined derivatives without unwanted side reactions. The enzyme demonstrates broad substrate applicability, effectively modifying not only 11β,13-dihydrolactucopicrin but also related chicory STLs like lactucin (B167388), 11β,13-dihydrolactucin, and lactucopicrin. researchgate.net Molecular docking simulations have been employed to understand the enzyme-substrate binding modes, which helps to explain the high conversion rates observed even with bulkier substrates. chemrxiv.orgresearchgate.net

Chemical Synthesis of Structural Analogues and Derivatives

While biocatalysis offers a refined tool for modification, semi-synthetic chemical approaches are also utilized to generate analogues. These methods often start with STLs isolated from natural sources, such as chicory root, which are then chemically altered. mdpi.com The lipase-catalyzed O-acylation described previously is a prime example of a semi-synthetic method used to produce derivatives like 11β,13-dihydrolactucopicrin acetate. chemrxiv.org

Other structural analogues have been created from related parent compounds. For instance, researchers have synthesized lactucin-oxalate and 11,13-dihydrolactucin-oxalate in a two-step process starting from lactucin and 11,13-dihydrolactucin, respectively. mdpi.com These syntheses demonstrate how the core structures of chicory STLs can be used as scaffolds to build a library of novel derivatives for further investigation. mdpi.com

Impact of Structural Modifications on Biological Properties and Hydrophilicity

The primary motivation for creating derivatives of 11β,13-dihydrolactucopicrin is to synthesize novel compounds with significant potential for use as pharmaceuticals or biocontrol agents. researchgate.net Structural modifications can profoundly impact a molecule's biological activity and physicochemical properties, such as hydrophilicity.